2-Acetil-5-nitropirrol

Descripción general

Descripción

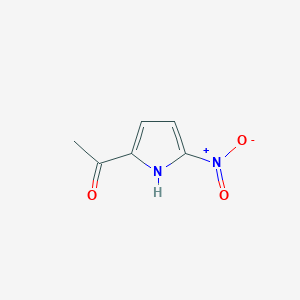

2-Acetyl-5-nitropyrrole is a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

2-Acetyl-5-nitropyrrole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

It is known that pyrrole derivatives, which include 2-acetyl-5-nitropyrrole, have a wide range of biological activities . They are often used as scaffolds in medicinal chemistry due to their diverse nature of activities .

Mode of Action

It’s known that nitropyrroles, a class of compounds to which 2-acetyl-5-nitropyrrole belongs, exhibit various biological activities . For instance, some nitropyrroles exhibit antifungal activity . The nitration of pyrrole with acetyl nitrate leads to the formation of 2-nitropyrrole , which could be a crucial step in the interaction of 2-Acetyl-5-nitropyrrole with its targets.

Biochemical Pathways

Pyrrole and its derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyrrole derivatives have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

2-Acetyl-5-nitropyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pyrroles and indoles, which are potential antiviral agents . The compound’s interactions with these biomolecules are crucial for its biochemical activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

2-Acetyl-5-nitropyrrole has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives, including 2-Acetyl-5-nitropyrrole, are known to possess diverse biological activities such as anticancer, antibacterial, and antifungal properties . These effects are mediated through the modulation of specific signaling pathways and the alteration of gene expression profiles.

Molecular Mechanism

The molecular mechanism of 2-Acetyl-5-nitropyrrole involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular function . Additionally, 2-Acetyl-5-nitropyrrole can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetyl-5-nitropyrrole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of 2-Acetyl-5-nitropyrrole can vary depending on the experimental conditions, such as temperature and pH . Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-Acetyl-5-nitropyrrole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activity. At high doses, it may cause toxic or adverse effects . Studies have shown that the threshold for these effects can vary depending on the animal model and the specific experimental conditions.

Metabolic Pathways

2-Acetyl-5-nitropyrrole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Acetyl-5-nitropyrrole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its biological activity . For example, the presence of specific transporters can facilitate the uptake of 2-Acetyl-5-nitropyrrole into cells, where it can exert its effects.

Subcellular Localization

The subcellular localization of 2-Acetyl-5-nitropyrrole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with other biomolecules and its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acetyl-5-nitropyrrole can be synthesized through the nitration of pyrrole derivatives. One common method involves the nitration of pyrrole with acetyl nitrate in acetic anhydride at low temperatures, typically around -10°C. This reaction leads to the formation of 2-nitropyrrole as the main product, with a yield of approximately 25%, and a small amount of 3-nitropyrrole as an impurity .

Industrial Production Methods

Industrial production methods for 2-Acetyl-5-nitropyrrole are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetyl-5-nitropyrrole undergoes various chemical reactions, including:

Halogenation: The addition of halogen atoms to the pyrrole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Nitration: Acetyl nitrate in acetic anhydride at -10°C.

Halogenation: Carbon tetrachloride and sulfuryl chloride can be used to achieve tetra-halogenation of the pyrrole ring.

Major Products Formed

Nitration: 2-nitropyrrole and 3-nitropyrrole.

Halogenation: Tetra-halogenated pyrrole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Nitropyrrole: A closely related compound with similar nitration and substitution reactions.

3-Nitropyrrole: Another isomer formed during the nitration of pyrrole.

Pyrrolomycin A, B, and E: Natural nitropyrroles with antimicrobial properties.

Uniqueness

2-Acetyl-5-nitropyrrole is unique due to the presence of both an acetyl and a nitro group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Actividad Biológica

2-Acetyl-5-nitropyrrole is a heterocyclic aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of 2-Acetyl-5-nitropyrrole

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS Number : 32116-25-9

2-Acetyl-5-nitropyrrole is part of the nitropyrrole class of compounds, which are known for their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Target Interactions

The biological activity of 2-acetyl-5-nitropyrrole is attributed to its ability to interact with various biomolecules, including enzymes and proteins. Notably, it can influence cellular signaling pathways, gene expression, and metabolic processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Enzyme Inhibition : It may inhibit enzymes related to metabolic pathways, altering cellular functions.

- Cell Signaling : It affects signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 2-acetyl-5-nitropyrrole exhibits significant cytotoxic effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies.

Mutagenicity Studies

In mutagenicity assays, 2-acetyl-5-nitropyrrole has shown both mutagenic and cytotoxic effects. For instance, it was tested using the Ames test with Salmonella typhimurium strains, revealing insights into its potential carcinogenicity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study conducted on the effects of 2-acetyl-5-nitropyrrole on human breast cancer cell lines revealed a dose-dependent increase in apoptosis markers. The compound was found to activate caspase pathways, leading to programmed cell death. This suggests that further exploration could lead to its development as a therapeutic agent against breast cancer.

Dosage and Toxicity Considerations

The biological effects of 2-acetyl-5-nitropyrrole are influenced by dosage. Low concentrations may exhibit beneficial effects (e.g., anticancer activity), while higher concentrations can lead to toxicity. Animal model studies have indicated that careful dosage regulation is essential for maximizing therapeutic benefits while minimizing adverse effects.

Propiedades

IUPAC Name |

1-(5-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJJWPMRFYFJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185905 | |

| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-25-9 | |

| Record name | 1-(5-Nitro-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32116-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-nitropyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-1H-pyrrol-2-yl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-5-NITROPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66Y4C4WEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.